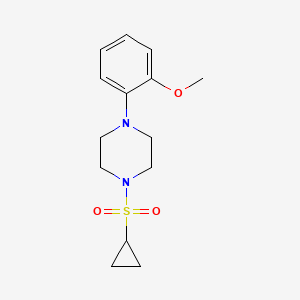
1-(2,4-dimethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as DMTS, is a chemical compound used in scientific research. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Urea derivatives are pivotal in the synthesis of complex molecules due to their versatile reactivity. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been identified as a carbonyl dication equivalent, facilitating the synthesis of unsymmetrical ketones, a fundamental process in organic synthesis (Whipple & Reich, 1991). Similarly, the flexibility of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas in acetylcholinesterase inhibition showcases the functional adaptability of urea derivatives in medicinal chemistry (Vidaluc et al., 1995).
Catalysis and Organic Reactions
The catalytic roles of urea derivatives in facilitating chemical reactions are noteworthy. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, enables the selective functionalization of molecules, highlighting the strategic use of urea derivatives in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013). The study on hindered ureas as masked isocyanates elucidates their utility in under-neutral-conditions reactions, expanding the toolbox for chemical synthesis (Hutchby et al., 2009).
Biochemical Applications
The biochemical utility of urea derivatives is demonstrated through their interaction with biological molecules. For instance, the exploration of flexible spacers in 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize inhibitory activities against acetylcholinesterase indicates their potential in designing bioactive compounds (Vidaluc et al., 1995). Additionally, the synthesis of novel anticancer agents within the 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlights the significant therapeutic applications of these compounds (Feng et al., 2020).
Environmental and Green Chemistry
Urea derivatives have also found applications in environmental science and green chemistry. The investigation of photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental fate and degradation pathways of these compounds, providing insights into their ecological impact (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-20-12-4-5-13(14(10-12)21-2)18-15(19)17-11-16(22-3)6-8-23-9-7-16/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCUUDQPVGPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCSCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)
![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)
